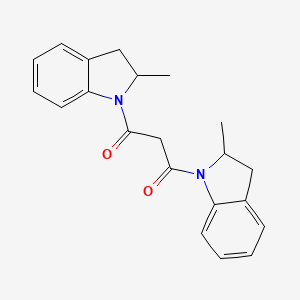

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is a synthetic organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes two indole moieties connected by a propane-1,3-dione linker .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione typically involves the reaction of indole derivatives with appropriate diketone precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indole structures . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione can undergo several types of chemical reactions, including:

Oxidation: The indole moieties can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole rings, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can produce dihydroindole derivatives .

Applications De Recherche Scientifique

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: A similar compound used as a ligand in coordination chemistry.

2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with different substitution patterns and biological activities.

Uniqueness

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is unique due to its specific structure, which includes two indole moieties connected by a propane-1,3-dione linker. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Activité Biologique

1,3-bis(2-methyl-2,3-dihydro-1H-indol-1-yl)propane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with diketones. The general synthetic route includes:

-

Reagents :

- 2-methylindole

- Propane-1,3-dione

- Catalysts (if required)

-

Reaction Conditions :

- Solvent: Dioxane or ethanol

- Temperature: Varies based on the specific reaction conditions

- Yield : The yield can vary; however, many studies report satisfactory yields above 60% under optimized conditions.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance:

- DPPH Radical Scavenging Activity : This assay measures the ability of compounds to donate electrons to stabilize free radicals. The IC50 values for the compound range from 50 to 100 µg/mL in various studies.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties comparable to established anti-inflammatory agents like aspirin. In vivo studies demonstrated that topical application significantly reduced edema in mouse models.

- Case Study : In a study involving TPA-induced ear edema in mice:

- Experimental Group : Treated with 10 µmol of the compound.

- Control Group : Treated with aspirin.

Results indicated an approximate 80% reduction in inflammation , highlighting its potential as an anti-inflammatory agent.

Antitumor Activity

Preliminary research suggests that the compound may possess antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : It inhibits the production of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2), which are involved in inflammatory processes.

- Apoptotic Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Propriétés

IUPAC Name |

1,3-bis(2-methyl-2,3-dihydroindol-1-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-11-16-7-3-5-9-18(16)22(14)20(24)13-21(25)23-15(2)12-17-8-4-6-10-19(17)23/h3-10,14-15H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDBDJKWPZYYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.